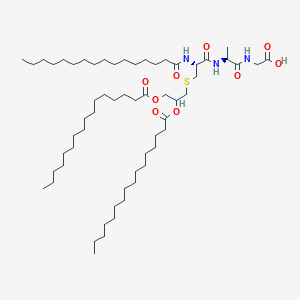
1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Synthesis Analysis
Synthesis of pyrrole derivatives often involves multi-component reactions, with one study detailing the synthesis of a penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the versatility and efficiency of synthesizing complex pyrrole structures, which could be applicable to the synthesis of "1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" (Louroubi et al., 2019).
Molecular Structure Analysis
The structural characterization of pyrrole derivatives is crucial for understanding their chemical behavior. Spectroscopic techniques such as NMR and FT-IR, along with X-ray diffraction, are commonly used. For example, a study on a pyrrole derivative highlighted the use of these techniques to confirm its structure and performed computational studies to predict spectral and geometrical data, which could be similar approaches used for analyzing "this compound" (Louroubi et al., 2019).
Scientific Research Applications
Ligand for Paramagnetic Transition Metal Ions : A study showed that a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, served as a ligand for coordinating paramagnetic transition metal ions, leading to a new Mn(III)25 barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Potential in Biosensors and Drugs : A derivative, N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate, was synthesized with 99% atom 13C and radio-labelled with 14C, suggesting its potential applications in biosensors and drug development (Almeida et al., 2005).
Corrosion Inhibition : Another related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was found to be effective in inhibiting corrosion on steel S300 surfaces by blocking active sites (Louroubi et al., 2019).
Synthesis of Functionalized 3H-Pyrrolo[1,2-a]indoles : A method involving a 1 1 1 addition reaction was used for the efficient synthesis of functionalized 3H-pyrrolo[1,2-a]indoles, demonstrating the versatility of pyrrole derivatives in synthetic chemistry (Yavari et al., 2002).
New Synthesis of 3-Fluoropyrroles : A study presented a new and efficient method for preparing 3-fluoropyrroles, offering a new entry point for various new 3-fluorinated pyrroles, highlighting the compound's utility in synthesizing fluorinated derivatives (Surmont et al., 2009).
Synthesis of Highly Substituted Pyrroles : Nano copper oxide nanoparticles were used for the one-pot synthesis of highly substituted pyrroles, showcasing an effective heterogeneous nanocatalyst application (Saeidian et al., 2013).
Synthesis of Transition Metal Complexes : Indole-based acyclic chelating systems, which can be derived from similar pyrrole compounds, have been used to synthesize various transition metal complexes with diverse geometries and chemical properties (Bowyer et al., 2001).
properties
IUPAC Name |
1-(2-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUALNOCZYTDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358240 | |
| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119673-49-3 | |
| Record name | 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



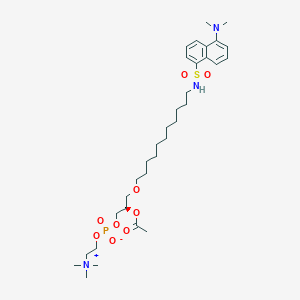
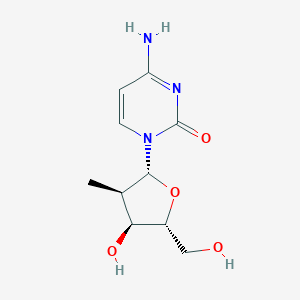
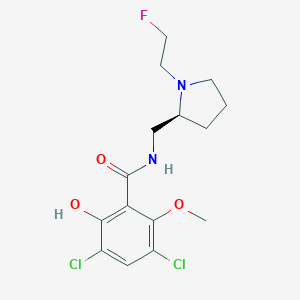
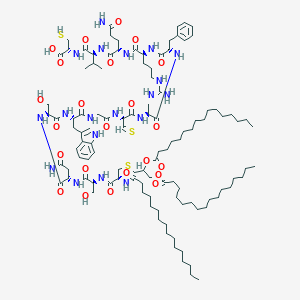
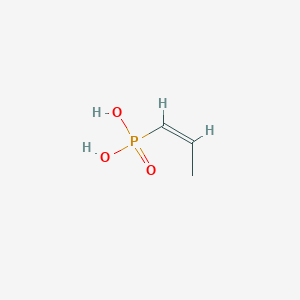

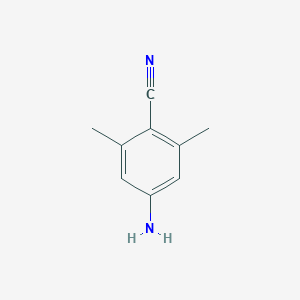
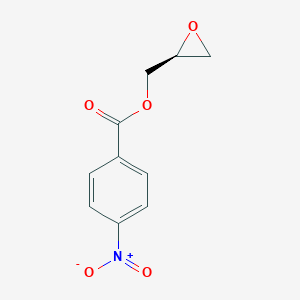

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
